3-Hydroxybutane-1,2,3-tricarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

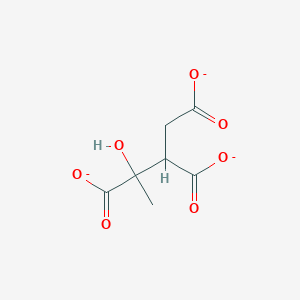

3-hydroxybutane-1,2,3-tricarboxylate is a tricarboxylic acid trianion resulting from the deprotonation of all three carboxy groups of 3-hydroxybutane-1,2,3-tricarboxylic acid; major microspecies at pH 7.3. It is a conjugate base of a 3-hydroxybutane-1,2,3-tricarboxylic acid.

Applications De Recherche Scientifique

Chemical Properties and Structure

3-Hydroxybutane-1,2,3-tricarboxylate has the molecular formula C7H10O7 and a molecular weight of approximately 203.13 g/mol. It exists predominantly as a trianion at physiological pH due to the deprotonation of its three carboxy groups. The compound's structure allows it to participate in various biochemical reactions and industrial processes.

Biological Applications

- Metabolic Pathways :

- Antimicrobial Activity :

- Food Industry :

Industrial Applications

- Pharmaceuticals :

- Cosmetics :

- Biodegradable Polymers :

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial effects of this compound demonstrated its effectiveness against E. coli strains at concentrations ranging from 100 to 200 μM. The results indicated a significant reduction in bacterial viability when combined with other synergistic compounds .

Case Study 2: Food Preservation

In food science research, the application of this compound as a preservative was evaluated in canned goods. The study revealed that it effectively inhibited botulism-causing bacteria while maintaining product quality over extended storage periods .

Data Table: Comparative Applications of this compound

| Application Area | Specific Use | Benefits |

|---|---|---|

| Biology | Metabolic intermediate | Essential for energy production |

| Antimicrobial agent | Inhibits growth of harmful bacteria | |

| Food Industry | Food preservative | Extends shelf life; prevents spoilage |

| Acidulant | Maintains flavor profile | |

| Pharmaceuticals | Buffering agent | Enhances stability of formulations |

| Drug formulation | Potential treatment for metabolic disorders | |

| Cosmetics | Exfoliant | Improves skin texture; reduces signs of aging |

| Skin brightening agent | Targets dark spots and fine lines | |

| Materials Science | Monomer for biodegradable polymers | Reduces environmental impact |

Propriétés

Formule moléculaire |

C7H7O7-3 |

|---|---|

Poids moléculaire |

203.13 g/mol |

Nom IUPAC |

3-hydroxybutane-1,2,3-tricarboxylate |

InChI |

InChI=1S/C7H10O7/c1-7(14,6(12)13)3(5(10)11)2-4(8)9/h3,14H,2H2,1H3,(H,8,9)(H,10,11)(H,12,13)/p-3 |

Clé InChI |

HHKPKXCSHMJWCF-UHFFFAOYSA-K |

SMILES |

CC(C(CC(=O)[O-])C(=O)[O-])(C(=O)[O-])O |

SMILES canonique |

CC(C(CC(=O)[O-])C(=O)[O-])(C(=O)[O-])O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.